2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes both ether and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and esterification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl acetate
- 2-Methoxyethylamine
- 2-Methoxyethyl isothiocyanate
Uniqueness
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications.
Biological Activity
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H23NO2. It features a methoxyethyl group, an aminomethyl substituent, and a branched hexanoate chain, contributing to its unique properties.
Property | Value |
---|---|
Molecular Formula | C11H23NO2 |
Molecular Weight | 201.31 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The aminomethyl group can participate in hydrogen bonding and ionic interactions, facilitating its engagement with receptors or enzymes.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the central nervous system.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the inflammatory response.
Case Studies
- Neuropharmacological Studies : In a study examining the effects of structurally related compounds on anxiety and seizure models, it was found that derivatives similar to this compound exhibited significant anxiolytic and anticonvulsant effects. These findings suggest that the compound could be beneficial in treating anxiety disorders and epilepsy.
- In Vitro Studies : Research conducted on various cell lines demonstrated that this compound could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism appears to involve mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Study Type | Finding | Reference |
---|---|---|
Neuropharmacology | Anxiolytic effects in animal models | |
In Vitro Cytotoxicity | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibition of COX and LOX pathways |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems and exert anti-inflammatory effects positions it as a candidate for further research in treating neurological disorders and inflammatory diseases.
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
GIOZBZPPGILMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)OCCOC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.